Tris(pentane-2,4-dionato-O,O')yttrium

Precursor Chemistry Chemical Vapor Deposition Solubility

Standard hydrated yttrium acetylacetonate is insoluble in hydrocarbon bubbler systems, leading to water contamination and film failure. Our anhydrous Y(acac)3 ([Y(acac)3]4) solves this. - **Core advantage:** Tetrameric, hydrocarbon-soluble form for consistent CVD/ALD delivery. - **Performance data:** Enables polycrystalline Y2O3 films at 450-550°C (vs. >600°C for Y(tmhd)3). - **Application-specific:** Essential for Pd-Y alloy membranes & anhydrous sol-gel doping (e.g., Au/Y-TiO2). - **Purity:** ≥99.99% (4N) trace metals basis.

Molecular Formula C15H21O6Y
Molecular Weight 386.23 g/mol
CAS No. 15554-47-9
Cat. No. B101591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(pentane-2,4-dionato-O,O')yttrium
CAS15554-47-9
Molecular FormulaC15H21O6Y
Molecular Weight386.23 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Y+3]
InChIInChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyHMKAPBRCJPGVDE-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Acetylacetonate Procurement Guide


Tris(pentane-2,4-dionato-O,O')yttrium, commonly referred to as yttrium(III) acetylacetonate or Y(acac)₃, is a metal β-diketonate coordination complex with the molecular formula Y(C₅H₇O₂)₃ and a molecular weight of 386.23 g/mol [1]. It exists in both hydrated (typically Y(acac)₃·xH₂O, where x = 1–3) and anhydrous forms, with the anhydrous variant being hydrocarbon-soluble and tetrameric ([Y(acac)₃]₄) in solution as established by variable-temperature NMR studies [2]. This compound serves as a critical organometallic precursor for yttrium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a dopant source in catalyst synthesis and advanced ceramic fabrication [3]. Its commercial availability spans purity grades from 99% to 99.999% (5N), with the 99.9% (3N) and 99.99% (4N) grades being most relevant for electronic and optical thin-film applications [4].

Anhydrous vs hydrate form determines solvent compatibility for CVD/ALD delivery
Purity grades 99.9%–99.99% (3N–4N) suit electronic and optical thin-film applications
Organometallic β-diketonate precursor for Y₂O₃ films, catalyst doping, and alloy membranes

Why Y(acac)₃ Is Irreplaceable


Although yttrium is available through multiple precursor classes—including inorganic nitrates, chlorides, and other β-diketonates such as Y(tmhd)₃ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionato)—each precursor exhibits fundamentally different volatility, thermal decomposition behavior, and carbon incorporation profiles during film growth . Y(acac)₃ undergoes a stepwise decomposition beginning with loss of a single β-diketone ligand, followed by progressive degradation to Y₂O₃ with measurable carbon-containing residues, whereas Y(tmhd)₃ follows a different kinetic pathway [1]. In catalytic doping applications, Y(acac)₃ and yttrium nitrate produce equivalent catalytic performance when used to prepare Au/Y-TiO₂ CO oxidation catalysts, demonstrating that precursor selection does not inherently dictate catalytic outcome; however, this equivalence is specific to that synthetic route and does not generalize across all applications [2]. Furthermore, the hydrated vs. anhydrous form of Y(acac)₃ itself represents a significant product differentiation: the hydrate (Y(acac)₃·xH₂O) is water-insoluble and requires careful dehydration protocols for CVD use, while the anhydrous form is hydrocarbon-soluble and exists as a tetramer ([Y(acac)₃]₄) in organic solvents, enabling different delivery strategies [3]. Generic substitution without accounting for these physical-state and decomposition-pathway differences risks inconsistent film stoichiometry, unintended carbon doping, or complete process failure.

Y(tmhd)₃ follows a different decomposition pathway that may shift carbon incorporation in films
Yttrium nitrate shows catalytic equivalence only in specific sol-gel routes; it cannot serve as a CVD precursor
Hydrate vs anhydrous form: physical state differences limit direct interchange for bubbler-based delivery

Y(acac)₃ vs. Analogs: Quantitative Evidence


Anhydrous vs. Hydrate: Solubility & Delivery

The anhydrous form of Y(acac)₃, synthesized via reaction of Y[N(SiMe₃)₂]₃ with 3 equivalents of acetylacetone in hydrocarbon solvent, is hydrocarbon-soluble and exists as a tetramer ([Y(acac)₃]₄) with aggregation number n = 4 as demonstrated by variable-temperature ¹H and ⁸⁹Y NMR [1]. In contrast, the commercially common hydrate form Y(acac)₃·3H₂O is insoluble in water and requires dissolution in organic solvents such as ethanol with added acetylacetone to prevent hydrolysis during recrystallization . This is a fundamental physical-state difference within the same nominal compound: the anhydrous tetramer enables direct hydrocarbon-solvent-based delivery for CVD bubbler systems, whereas the hydrate requires polar organic cosolvents and dehydration steps, introducing additional process complexity and potential oxygen contamination risks.

Anhydrous vs. Hydrate
Head-to-head
[Y(acac)₃]₄ tetramer; hydrocarbon-soluble
Y(acac)₃·3H₂O water-insoluble
Form determines CVD solvent compatibility
Anhydrous required for hydrocarbon bubbler
Precursor Chemistry Chemical Vapor Deposition Solubility

Thermal Decomposition Pathway to Y₂O₃

Thermogravimetric analysis coupled with differential scanning calorimetry and mass spectrometry reveals that Y(acac)₃ decomposes via initial loss of one β-diketone ligand, followed by progressive dissociation until Y₂O₃ is formed as the final product, with detectable carbon-related residues persisting even after oxide formation [1]. Y₂O₃ thin films deposited from Y(acac)₃ by ultrasonic spray pyrolysis at 400–550°C are amorphous at 400°C and become polycrystalline cubic phase at 450–550°C, with a refractive index of approximately 1.8 and low surface roughness [1]. In contrast, the alternative yttrium precursor Y(tmhd)₃ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits different vapor-phase decomposition pathways and stability windows, as reported in a comparative OMVPE precursor study . The Y(acac)₃ decomposition pathway—with its characteristic ligand-loss step—provides a lower-temperature route to Y₂O₃ compared to Y(tmhd)₃, which requires higher source temperatures for adequate volatility.

Thermal decomposition
Cross-study
Y(acac)₃: β-diketone loss; Y₂O₃ at 400–550°C
Y(tmhd)₃: higher source temp required
Lower-temperature oxide formation supports substrate fit
Deposition window reported at 400–550°C
Thermal Analysis TGA-DSC Thin Film Deposition

Catalytic Equivalence with Yttrium Nitrate

In a direct head-to-head comparison, Au/Y-TiO₂ catalysts were prepared by deposition-precipitation with urea using two distinct yttrium precursors: yttrium acetylacetonate (Y(acac)₃) and yttrium nitrate. The resulting catalysts, with Y doping levels of 1, 3, and 6 wt%, exhibited gold particle sizes of approximately 3 nm regardless of precursor choice [1]. Catalytic activity and temporal stability for CO oxidation at room temperature showed no important effect attributable to the yttrium precursor identity—both Y(acac)₃-derived and Y(NO₃)₃-derived catalysts performed equivalently [1]. However, Y(acac)₃ offers the advantage of organic solvent solubility, enabling non-aqueous sol-gel processing routes that avoid the hydrolytic sensitivity of nitrate-based preparations and allow better dispersion control in hydrophobic TiO₂ matrices.

Catalytic equivalence
Head-to-head
Equivalent CO oxidation; Au ~3 nm with Y(acac)₃
Y(NO₃)₃ gives same activity and Au size
Organic solubility without catalytic trade-off
Specific to Au/Y-TiO₂ sol-gel route
Heterogeneous Catalysis CO Oxidation Gold Catalyst

Vapor Pressure Profile for CVD Delivery

Y(acac)₃ exhibits a vapor pressure of 0.174 mmHg at 25°C and a boiling point of 138.4°C at 760 mmHg . This places Y(acac)₃ in the moderate-volatility regime among metal β-diketonates, substantially less volatile than Al(acac)₃ (boiling point 315°C) but with sufficient room-temperature vapor pressure for controlled sublimation-based delivery in CVD systems operating at reduced pressure [1]. In comparison, Y(tmhd)₃ has been characterized in a comprehensive thermodynamic study of CVD precursors, with its sublimation/evaporation kinetics following a zero-order model [2]; however, Y(acac)₃'s lower molecular weight and simpler ligand structure provide more predictable decomposition chemistry with fewer organic fragments incorporated into growing films.

Vapor pressure
Class-level
0.174 mmHg at 25°C; BP 138.4°C
Moderate volatility for sublimation CVD
Compared to Al(acac)₃ BP 315°C
Vapor Pressure CVD Precursor Volatility

MOCVD of Pd-Y Alloy Membranes

Using a mixed precursor of Pd(acac)₂ and Y(acac)₃ in MOCVD, uniform and dense Pd-Y alloy membranes were reproducibly formed on porous Al₂O₃ substrates with crystallite dimensions of 21 nm × 10 nm [1]. This represents a 30% reduction in the major crystallite axis compared to pure Pd membranes prepared from Pd(acac)₂ alone (crystallite size 30 nm × 10 nm) [1]. XPS analysis confirmed Y incorporation into the alloy membrane, albeit at a Y/Pd ratio lower than that in the precursor mixture, indicating differential deposition kinetics between the two β-diketonate precursors. Hydrogen permeation testing demonstrated that the Pd-Y alloy membrane exhibits higher hydrogen permeability than pure Pd membranes [1]. This application specificity—where Y(acac)₃ co-deposits with a second β-diketonate to produce nanostructured alloy membranes—is not readily accessible with inorganic yttrium sources such as YCl₃ or Y(NO₃)₃, which lack the volatility needed for gas-phase co-delivery.

Pd-Y alloy MOCVD
Head-to-head
Pd-Y crystallite 21 nm × 10 nm; H₂ permeability higher
Pure Pd crystallite 30 nm × 10 nm
Volatile Y precursor required for co-deposition
30% crystallite refinement reported
MOCVD Palladium-Yttrium Alloy Metal Membranes

Ligand Lability vs. Heavier Lanthanides

The stepwise instability constants (reciprocal of formation constants) for Y(acac)₃ are log Y₁ = 2.08, log Y₂ = 3.81, and log Y₃ = 4.98 (for n = 1, 2, 3) [1]. These values quantify the thermodynamic propensity for successive acetylacetonate ligand dissociation. By comparison, heavier lanthanide acetylacetonates such as Yb(acac)₃ exhibit higher stability (larger formation constants, smaller instability constants) due to the lanthanide contraction effect [2]. The relatively lower stability of Y(acac)₃ makes it kinetically more labile toward ligand exchange reactions, which is advantageous for in-situ precursor modification—for example, adduct formation with Lewis bases to tune volatility, or facile transmetalation in catalyst synthesis. This lability is a double-edged property: it enables flexible precursor chemistry but demands rigorous exclusion of moisture and competing ligands during storage and handling.

Ligand instability
Class-level
log Y₁ = 2.08, log Y₂ = 3.81, log Y₃ = 4.98
Higher lability supports ligand exchange
Trend from lanthanide contraction
Stability Constants Ligand Exchange Coordination Chemistry

Y(acac)₃ High-Value Application Scenarios


Y₂O₃ Deposition on Temperature-Sensitive Substrates

For yttria (Y₂O₃) thin films on substrates with thermal budgets below 600°C, Y(acac)₃ is the preferred precursor because its stepwise decomposition—triggered by initial β-diketone ligand loss—enables complete conversion to polycrystalline cubic Y₂O₃ at deposition temperatures of 450–550°C [1]. This is a lower-temperature window than that required for Y(tmhd)₃, which demands higher source temperatures for sufficient volatility . The resulting films exhibit a refractive index of ~1.8 and low surface roughness, suitable for optical coating and high-k dielectric applications [1].

Non-Aqueous Sol-Gel Y-Doped TiO₂ Synthesis

When preparing Y-doped TiO₂ catalyst supports via sol-gel routes that require organic solvent compatibility, Y(acac)₃ provides equivalent yttrium doping effectiveness to yttrium nitrate—producing Au nanoparticle sizes of ~3 nm and equivalent room-temperature CO oxidation activity—while enabling fully non-aqueous processing that avoids the hydrolytic sensitivity of nitrate-based sol-gel chemistry [1]. This is particularly important when hydrophobic TiO₂ precursors (e.g., titanium alkoxides) are used and water must be rigorously excluded to control hydrolysis rates.

MOCVD of Pd-Y Alloy Membranes for H₂ Separation

Y(acac)₃ is functionally required as the yttrium source for MOCVD co-deposition with Pd(acac)₂ to fabricate Pd-Y alloy membranes with crystallite dimensions of 21 nm × 10 nm—a 30% reduction in crystallite size compared to pure Pd (30 nm × 10 nm)—and enhanced hydrogen permeability [1]. Inorganic yttrium salts cannot substitute in this gas-phase co-delivery process due to lack of volatility, making Y(acac)₃ the sole viable yttrium precursor for this application.

Anhydrous Y(acac)₃ for Hydrocarbon Bubbler CVD

For CVD processes employing hydrocarbon solvent-based bubbler delivery, the anhydrous tetrameric form ([Y(acac)₃]₄) must be specified because the common hydrate (Y(acac)₃·xH₂O) is insoluble in hydrocarbon solvents and would introduce water into the deposition system, causing premature hydrolysis and inconsistent film stoichiometry [1]. The anhydrous form is synthesized via silylamide precursor routes and requires procurement from specialized manufacturers that provide rigorous exclusion of water during synthesis and packaging [1].

Application
Selection Property
Validation Focus
Y₂O₃ thin-film deposition on substrates with limited thermal budget
Lower decomposition temperature vs. alternative yttrium precursors
Verify cubic-phase crystallinity and refractive index
Non-aqueous sol-gel synthesis of Y-doped TiO₂ catalysts
Organic solvent solubility for hydrolytically sensitive processing
Confirm Au nanoparticle size and CO oxidation activity parity
MOCVD co-deposition of nanostructured Pd-Y alloy membranes
Volatility enabling gas-phase yttrium delivery
Assess crystallite size refinement and H₂ permeability
Hydrocarbon bubbler-based CVD requiring anhydrous precursor
Anhydrous tetramer solubility in hydrocarbon solvents
Validate absence of water-induced hydrolysis during deposition
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